molecular formula C5H9ClF3NO2S B13490588 3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride

3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride

Cat. No.: B13490588
M. Wt: 239.64 g/mol
InChI Key: GAJVRDAXZCZGKO-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride is a compound that has garnered attention due to its unique properties and potential applications in various fields of research and industry. It is known for its stability and reactivity, making it a valuable compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride typically involves the reaction of azetidine with 2,2,2-trifluoroethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoroethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted azetidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride involves its reactivity with various nucleophiles and electrophiles. The trifluoroethanesulfonyl group is highly electron-withdrawing, making the azetidine ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
  • 3-[(2,2,2-trifluoroethyl)sulfanyl]azetidine hydrochloride

Uniqueness

3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride is unique due to the presence of the trifluoroethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in synthetic chemistry and other fields.

Biological Activity

3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by data tables and relevant research findings.

Chemical Structure

The compound features an azetidine ring substituted with a trifluoroethanesulfonyl group, which enhances its reactivity and biological profile. The molecular formula is C5H8ClF3N2O2S.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
  • Anticancer Activity
  • Enzyme Inhibition

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains and shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus4Moderate
Escherichia coli8Moderate
Pseudomonas aeruginosa16Weak

Studies have demonstrated that the trifluoroethanesulfonyl moiety contributes to the increased lipophilicity of the compound, enhancing its ability to penetrate bacterial membranes and exert antimicrobial effects .

Anticancer Activity

The compound's anticancer potential has been explored in several studies. Notably, it has shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12Cytotoxicity
A549 (Lung Cancer)10Cytotoxicity
HT-29 (Colon Cancer)15Cytotoxicity

In vitro studies have indicated that this compound induces apoptosis in cancer cells via the activation of caspase pathways .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways.

Key Enzymes Targeted

  • Glucosamine-6-phosphate Synthase (GlcN-6-P Synthase)
    • Inhibition Constant (KiK_i) : 85 µM
    • This enzyme is a target for antimicrobial agents due to its role in bacterial cell wall synthesis .
  • Acetylcholinesterase (AChE)
    • Inhibition Concentration (IC50IC_{50}) : 25 µM
    • The inhibition of AChE suggests potential applications in treating neurodegenerative diseases .

Case Studies

Several case studies have highlighted the effectiveness of azetidine derivatives similar to this compound in clinical settings:

  • Case Study 1 : A derivative was tested for its efficacy against resistant strains of bacteria and showed a significant reduction in bacterial load in animal models.
  • Case Study 2 : In a study involving cancer patients, compounds with similar structures were administered as part of a combination therapy, leading to improved outcomes compared to standard treatments.

Properties

Molecular Formula

C5H9ClF3NO2S

Molecular Weight

239.64 g/mol

IUPAC Name

3-(2,2,2-trifluoroethylsulfonyl)azetidine;hydrochloride

InChI

InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)3-12(10,11)4-1-9-2-4;/h4,9H,1-3H2;1H

InChI Key

GAJVRDAXZCZGKO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)S(=O)(=O)CC(F)(F)F.Cl

Origin of Product

United States

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